1,3-DIMETHYL 5-(2,6-DICHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE
Description
1,3-DIMETHYL 5-(2,6-DICHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two methyl groups, a dichlorobenzamido group, and two carboxylate groups attached to a benzene ring.
Properties
IUPAC Name |
dimethyl 5-[(2,6-dichlorobenzoyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-6-10(17(23)25-2)8-11(7-9)20-15(21)14-12(18)4-3-5-13(14)19/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVVRNMKSHITMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(2,6-DICHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzene with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the intermediate 1,3-dimethyl 5-(2,6-dichlorobenzamido)benzene. This intermediate is then reacted with dimethyl carbonate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-(2,6-DICHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
1,3-DIMETHYL 5-(2,6-DICHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(2,6-DICHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The dichlorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-(BROMOMETHYL)BENZENE-1,3-DICARBOXYLATE: Similar structure but with a bromomethyl group instead of a dichlorobenzamido group.
1,2-DIMETHYL BENZENE-1,2-DICARBOXYLATE: Similar structure but with carboxylate groups in different positions.
Uniqueness
1,3-DIMETHYL 5-(2,6-DICHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the dichlorobenzamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
